Cas no 339019-80-6 (N-(2,6-Difluorobenzoyl)oxy-N-(Z)-(3-nitro-4-piperidinophenyl)methylideneamine)

N-(2,6-Difluorobenzoyl)oxy-N-(Z)-(3-nitro-4-piperidinophenyl)methylideneamine structure
339019-80-6 structure
Product Name:N-(2,6-Difluorobenzoyl)oxy-N-(Z)-(3-nitro-4-piperidinophenyl)methylideneamine
CAS No:339019-80-6
MF:
MW:
CID:4648558
Update Time:2025-08-03

N-(2,6-Difluorobenzoyl)oxy-N-(Z)-(3-nitro-4-piperidinophenyl)methylideneamine Chemical and Physical Properties

Names and Identifiers

    • N-(2,6-Difluorobenzoyl)oxy-N-(Z)-(3-nitro-4-piperidinophenyl)methylideneamine

N-(2,6-Difluorobenzoyl)oxy-N-(Z)-(3-nitro-4-piperidinophenyl)methylideneamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
N160160-25mg
N-[(2,6-Difluorobenzoyl)oxy]-N-[(Z)-(3-nitro-4-piperidinophenyl)methylidene]amine
339019-80-6
25mg
$ 230.00 2022-06-03
TRC
N160160-50mg
N-[(2,6-Difluorobenzoyl)oxy]-N-[(Z)-(3-nitro-4-piperidinophenyl)methylidene]amine
339019-80-6
50mg
$ 380.00 2022-06-03
A2B Chem LLC
AI75784-1mg
(Z)-{[3-nitro-4-(piperidin-1-yl)phenyl]methylidene}amino 2,6-difluorobenzoate
339019-80-6 >90%
1mg
$201.00 2024-04-20
A2B Chem LLC
AI75784-5mg
(Z)-{[3-nitro-4-(piperidin-1-yl)phenyl]methylidene}amino 2,6-difluorobenzoate
339019-80-6 >90%
5mg
$214.00 2024-04-20
A2B Chem LLC
AI75784-10mg
(Z)-{[3-nitro-4-(piperidin-1-yl)phenyl]methylidene}amino 2,6-difluorobenzoate
339019-80-6 >90%
10mg
$240.00 2024-04-20
A2B Chem LLC
AI75784-500mg
(Z)-{[3-nitro-4-(piperidin-1-yl)phenyl]methylidene}amino 2,6-difluorobenzoate
339019-80-6 >90%
500mg
$720.00 2024-04-20
A2B Chem LLC
AI75784-1g
(Z)-{[3-nitro-4-(piperidin-1-yl)phenyl]methylidene}amino 2,6-difluorobenzoate
339019-80-6 >90%
1g
$1295.00 2024-04-20

Additional information on N-(2,6-Difluorobenzoyl)oxy-N-(Z)-(3-nitro-4-piperidinophenyl)methylideneamine

Introduction to N-(2,6-Difluorobenzoyl)oxy-N-(Z)-(3-nitro-4-piperidinophenyl)methylideneamine and Its Significance in Modern Chemical Research

N-(2,6-Difluorobenzoyl)oxy-N-(Z)-(3-nitro-4-piperidinophenyl)methylideneamine (CAS No. 339019-80-6) is a sophisticated organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its intricate molecular structure, represents a fusion of fluorinated aromatic rings and nitro-substituted piperidine moieties, making it a subject of intense study for its potential applications in drug development and material science.

The molecular architecture of this compound is pivotal in understanding its chemical properties and reactivity. The presence of 2,6-difluorobenzoyl group introduces electron-withdrawing effects, which can modulate the reactivity of the molecule. Additionally, the 3-nitro-4-piperidinophenyl moiety contributes to the compound's unique electronic properties, making it a valuable candidate for further investigation in various chemical transformations.

In recent years, there has been a growing interest in fluorinated compounds due to their enhanced metabolic stability and binding affinity. The incorporation of fluorine atoms into pharmaceutical molecules often leads to improved pharmacokinetic profiles. N-(2,6-Difluorobenzoyl)oxy-N-(Z)-(3-nitro-4-piperidinophenyl)methylideneamine exemplifies this trend, as its fluorinated backbone may contribute to its stability and efficacy in biological systems.

The compound's utility extends beyond simple organic synthesis; it serves as a building block for more complex molecules. Researchers have been exploring its potential in designing novel heterocyclic compounds, which are known for their diverse biological activities. The nitro group in the molecule can be further functionalized, allowing for the creation of derivatives with tailored properties.

Recent studies have highlighted the role of piperidine derivatives in medicinal chemistry. Piperidine scaffolds are frequently found in active pharmaceutical ingredients (APIs) due to their ability to enhance oral bioavailability and target specific biological pathways. The combination of 3-nitro-4-piperidinophenyl with the benzoyl oxy group in N-(2,6-Difluorobenzoyl)oxy-N-(Z)-(3-nitro-4-piperidinophenyl)methylideneamine suggests that this compound may exhibit promising pharmacological effects.

The synthesis of this compound involves multi-step organic reactions, requiring precise control over reaction conditions to achieve high yields and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, are often employed to construct the desired molecular framework. These synthetic strategies not only highlight the complexity of the molecule but also showcase the advancements in synthetic organic chemistry.

In the realm of drug discovery, N-(2,6-Difluorobenzoyl)oxy-N-(Z)-(3-nitro-4-piperidinophenyl)methylideneamine has been investigated for its potential role as an intermediate in the synthesis of bioactive molecules. Its structural features make it a versatile candidate for exploring new therapeutic avenues. For instance, modifications to the nitro group can lead to different pharmacological outcomes, making this compound a valuable tool for medicinal chemists.

The compound's interaction with biological targets is another area of interest. Computational studies have been conducted to predict how this molecule might bind to enzymes or receptors involved in disease pathways. These studies often involve molecular docking simulations, which help researchers understand the binding affinity and mode of action of potential drug candidates.

The role of fluorine atoms in modulating biological activity cannot be overstated. Fluorinated compounds often exhibit improved pharmacokinetic properties due to their resistance to metabolic degradation. In N-(2,6-Difluorobenzoyl)oxy-N-(Z)-(3-nitro-4-piperidinophenyl)methylideneamine, the fluorine atoms are strategically positioned to influence the molecule's interactions with biological systems.

Future research directions may focus on exploring new synthetic routes to optimize the production of this compound. Additionally, investigating its derivatives could lead to the discovery of novel drugs with enhanced efficacy and reduced side effects. The combination of computational modeling and experimental synthesis will be crucial in advancing our understanding of this compound's potential applications.

In conclusion, N-(2,6-Difluorobenzoyl)oxy-N-(Z)-(3-nitro-4-piperidinophenyl)methylideneamine (CAS No. 339019-80-6) is a remarkable compound with significant implications in chemical research and drug development. Its unique structural features and potential biological activities make it a subject worthy of continued investigation. As synthetic methodologies advance and our understanding of molecular interactions deepens, this compound is poised to play a crucial role in shaping future therapeutic strategies.

Recommended suppliers
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.